2-Bromo-5-chloro-4-methylbenzoic acid
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Overview
Description
“2-Bromo-5-chloro-4-methylbenzoic acid” is a chemical compound with the molecular formula C8H7BrO2 . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloro-4-methylbenzoic acid” involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-chloro-4-methylbenzoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C8H7BrO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,1H3, (H,10,11) .Chemical Reactions Analysis
“2-Bromo-5-chloro-4-methylbenzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-chloro-4-methylbenzoic acid” include a molecular weight of 215.044 . The compound is solid at 20°C .Scientific Research Applications
Application in the Synthesis of SGLT2 Inhibitors
Specific Scientific Field
Pharmaceutical Chemistry
Methods of Application or Experimental Procedures
In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and “2-Bromo-5-chloro-4-methylbenzoic acid” was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results or Outcomes
The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application in Double Decarboxylative Coupling Reactions
Specific Scientific Field
Organic Chemistry
Summary of the Application
“2-Bromo-5-chloro-4-methylbenzoic acid” can be used in double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
Methods of Application or Experimental Procedures
In this synthetic strategy, carboxylic acids are used as easily accessible, non-toxic, and stable starting materials. The reaction forms small amounts of CO2 as the only waste by-product, making it an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Results or Outcomes
This method provides a new way to construct carbon–carbon bonds, which is crucial in the field of organic synthesis .
Synthesis of 4′-Hydroxy-5:6′-Dimethyldibenzo-α-Pyrone
Summary of the Application
“2-Bromo-5-chloro-4-methylbenzoic acid” can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone .
Methods of Application or Experimental Procedures
The specific experimental procedures for this application are not provided in the source .
Results or Outcomes
The successful synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone using “2-Bromo-5-chloro-4-methylbenzoic acid” as a starting material .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-chloro-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQCKTGVABRZLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-methylbenzoic acid | |
CAS RN |
1426923-27-4 |
Source
|
Record name | 2-bromo-5-chloro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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